Methyl 2-(hydroxyamino)-5-methylbenzoate
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Overview
Description
Methyl 2-(hydroxyamino)-5-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzene ring, which also contains a hydroxyamino group and an additional methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxyamino)-5-methylbenzoate typically involves the nitration of methyl 5-methylbenzoate followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to a hydroxyamino group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxyamino)-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 2-(hydroxyamino)-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxyamino)-5-methylbenzoate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the hydroxyamino group, making it less reactive in certain biochemical pathways.
Methyl 4-hydroxybenzoate: Differently substituted, leading to variations in reactivity and biological activity.
Methyl 2-(amino)-5-methylbenzoate: Contains an amino group instead of a hydroxyamino group, affecting its chemical properties and interactions.
Uniqueness
Methyl 2-(hydroxyamino)-5-methylbenzoate is unique due to the presence of both a hydroxyamino group and a methyl ester group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
92714-49-3 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-(hydroxyamino)-5-methylbenzoate |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-8(10-12)7(5-6)9(11)13-2/h3-5,10,12H,1-2H3 |
InChI Key |
BLWRMUWBGRTFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NO)C(=O)OC |
Origin of Product |
United States |
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